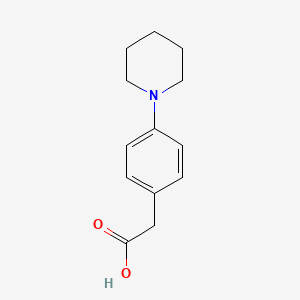
4-Piperidinophenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinophenylacetic acid is an organic compound that features a piperidine ring attached to a phenylacetic acid moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules . The phenylacetic acid component is a simple aromatic carboxylic acid, often used as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinophenylacetic acid typically involves the reaction of piperidine with phenylacetic acid derivatives. One common method is the reductive amination of phenylacetic acid with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
化学反应分析
Types of Reactions: 4-Piperidinophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
科学研究应用
4-Piperidinophenylacetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Piperidinophenylacetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and metabolism .
相似化合物的比较
4-Piperidinophenylacetic acid can be compared with other similar compounds, such as:
Piperidine: A simpler structure lacking the phenylacetic acid moiety, used as a building block in organic synthesis.
Phenylacetic acid: Lacks the piperidine ring, commonly used in the synthesis of pharmaceuticals and fragrances.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
属性
CAS 编号 |
39911-00-7 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-(4-piperidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) |
InChI 键 |
WUUFNZNTHNHUAL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















